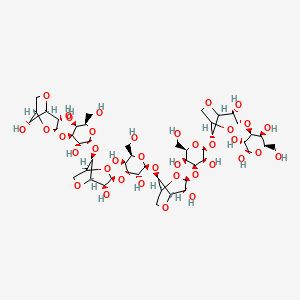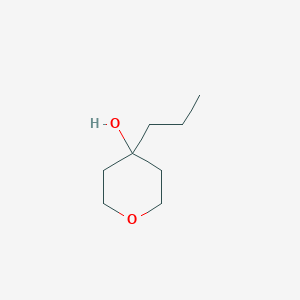
4-Propyltetrahydro-2H-pyran-4-ol
Overview
Description
4-Propyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the class of tetrahydropyrans. It is a six-membered heterocyclic compound containing one oxygen atom and a hydroxyl group at the fourth position. This compound is known for its applications in the fragrance industry due to its pleasant scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propyltetrahydro-2H-pyran-4-ol can be synthesized through the Prins cyclization reaction. This involves the reaction of an aldehyde with an unsaturated alcohol. For instance, the reaction of butanal with isoprenol in the presence of a catalyst such as sulfuric acid or iron-modified zeolite BETA can yield this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimizing reaction conditions to achieve high yields. For example, using 1 mol% of 10% sulfuric acid as a catalyst at 70°C with 250 mol% of water and no solvent can result in a high conversion rate of butanal to the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Propyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a tetrahydropyran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-propyltetrahydro-2H-pyran-4-one.
Reduction: Formation of 4-propyltetrahydropyran.
Substitution: Formation of 4-chlorotetrahydro-2H-pyran-4-ol.
Scientific Research Applications
4-Propyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Widely used in the fragrance industry for its pleasant scent
Mechanism of Action
The mechanism of action of 4-Propyltetrahydro-2H-pyran-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The compound’s effects are mediated through pathways involving these molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-propyltetrahydro-2H-pyran-4-ol
- 4-Methyl-2-phenyl-tetrahydro-2H-pyran-4-ol
Comparison
4-Propyltetrahydro-2H-pyran-4-ol is unique due to its specific propyltetrahydropyran structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a unique scent profile and different reactivity patterns, making it valuable in specific industrial applications .
Properties
IUPAC Name |
4-propyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-8(9)4-6-10-7-5-8/h9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQMHQWVBADKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


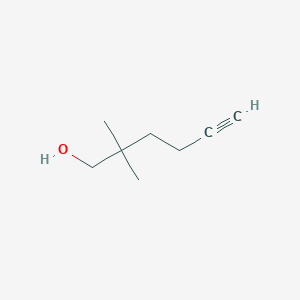
![[4-(Methylamino)thian-4-yl]methanol hydrochloride](/img/structure/B1464044.png)
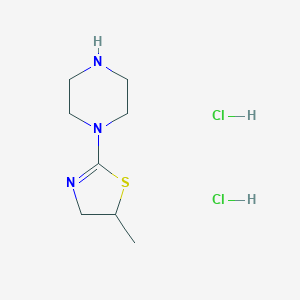
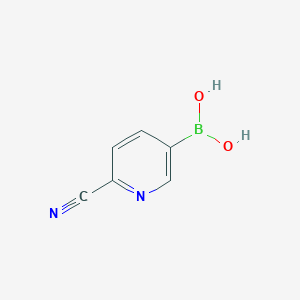
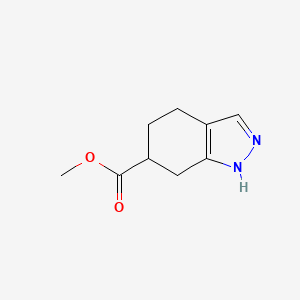
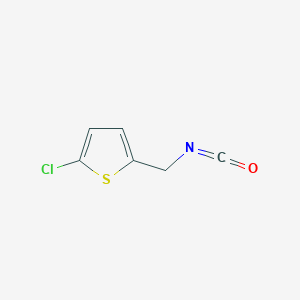
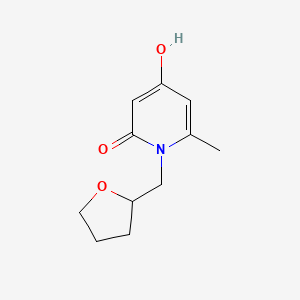
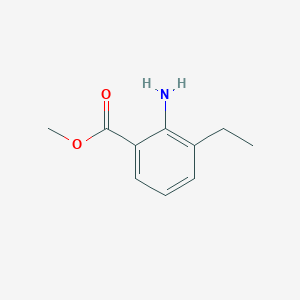
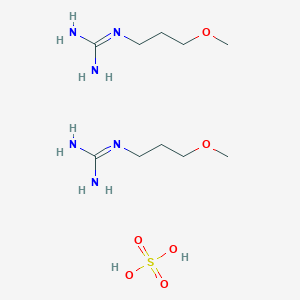
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanamine](/img/structure/B1464060.png)
![1-{2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B1464061.png)
![1-[(6-methoxypyridin-3-yl)methyl]-1H-1,3-benzodiazol-2-amine](/img/structure/B1464064.png)
![1-Chloro-2-[difluoro(phenyl)methyl]benzene](/img/structure/B1464065.png)
